molecular formula C10H15NO2 B11910316 2-Methyl-2-azaspiro[4.5]decane-1,8-dione

2-Methyl-2-azaspiro[4.5]decane-1,8-dione

Cat. No.: B11910316
M. Wt: 181.23 g/mol
InChI Key: BLFZNNRHGKNBKY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Sciences

Spirocyclic systems are a fascinating class of molecules where two rings are connected by a single common atom. This arrangement confers a rigid, three-dimensional geometry, a feature that is highly sought after in modern drug discovery. Unlike flat, aromatic systems, the spatial arrangement of spirocycles allows for more precise interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. This enhanced structural complexity can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. mdpi.com Furthermore, the incorporation of spirocyclic motifs is a recognized strategy to increase the fraction of sp3-hybridized carbon atoms in a molecule, a characteristic that has been correlated with a higher success rate in clinical drug development. mdpi.com

Overview of Azaspiro[4.5]decane Core Structures

Within the broader family of spirocycles, the azaspiro[4.5]decane framework is of particular interest. This structure consists of a five-membered nitrogen-containing ring (a pyrrolidine (B122466) or related moiety) fused to a six-membered carbocyclic ring (cyclohexane or its derivatives) through a spiro-carbon atom. The presence of the nitrogen atom introduces a key site for chemical modification and can significantly influence the molecule's biological activity and physicochemical properties. Derivatives of the azaspiro[4.5]decane core have been investigated for a wide range of therapeutic applications, including as anticonvulsants, showcasing the versatility of this structural motif. nih.govnih.govresearchgate.net

Research Context of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione

2-Methyl-2-azaspiro[4.5]decane-1,8-dione is a specific derivative within the azaspiro[4.5]decane class. Its structure is defined by a pyrrolidine-2,5-dione ring system spiro-fused to a cyclohexane (B81311) ring, with a methyl group attached to the nitrogen atom and carbonyl groups at positions 1 and 8. The presence of two carbonyl groups and the N-methyl substituent are expected to modulate its chemical reactivity and biological profile. While detailed research on this exact compound is not extensively documented in publicly available literature, its structural similarity to other anticonvulsant spiro-diones places it within a context of significant interest for neurological research. nih.govresearchgate.net

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]decane-1,8-dione

InChI

InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3

InChI Key

BLFZNNRHGKNBKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCC(=O)CC2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Azaspiro 4.5 Decane 1,8 Dione and Analogues

Historical Perspective on Spirocyclic Lactam and Dione (B5365651) Synthesis

The construction of spirocyclic frameworks, particularly those incorporating lactam and dione functionalities, has been a long-standing challenge for synthetic chemists. The inherent steric hindrance and the need for precise stereochemical control at the quaternary spiro-carbon center have driven the development of a diverse array of synthetic methods. sciforum.net These scaffolds are of significant interest as they are integral to a wide range of natural products and pharmaceuticals. organic-chemistry.org

Evolution of Synthetic Routes to Spiro-β-Lactams and Spiro-δ-Lactams

The synthesis of spiro-lactams has evolved significantly over the decades, with numerous strategies emerging to address the challenges of their construction. Spiro-β-lactams, four-membered cyclic amides, have been a major focus due to their association with antibiotic activity. sciforum.net In contrast, spiro-δ-lactams, six-membered rings, form the core of various other bioactive compounds.

One of the earliest and most enduring methods for β-lactam synthesis is the Staudinger [2+2] cycloaddition , discovered by Hermann Staudinger in 1907. wikipedia.org This reaction involves the cycloaddition of a ketene (B1206846) and an imine to form the β-lactam ring. organic-chemistry.orgwikipedia.org Its application to the synthesis of spiro-β-lactams often involves the reaction of a cyclic imine with a ketene or vice versa. nih.gov The stereochemical outcome of the Staudinger reaction can be influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions, allowing for the selective formation of cis or trans diastereomers. organic-chemistry.orgnih.gov Modern advancements have introduced catalytic and stereoselective versions of this reaction, employing chiral catalysts to induce enantioselectivity. nih.govnih.gov

Multicomponent reactions (MCRs) , such as the Ugi reaction, have also emerged as powerful tools for the synthesis of spiro-lactams. The Ugi four-component reaction (U-4CR) can assemble complex molecules from an amine, a carboxylic acid, an isocyanide, and a carbonyl compound in a single step. orgsyn.orgacs.org By using bifunctional starting materials, such as cyclic amino acids or keto-acids, subsequent intramolecular reactions of the Ugi adduct can lead to the formation of spirocyclic lactam scaffolds. sciforum.netnih.gov This approach offers high efficiency and molecular diversity. acs.org

More recently, enzymatic and transition-metal-catalyzed C-H amidation has provided a novel and powerful strategy for lactam synthesis. nih.govmdpi.com These methods allow for the direct formation of C-N bonds by inserting a nitrene species into a C-H bond. Engineered enzymes, such as cytochrome P450s, have been shown to catalyze intramolecular C-H amidation to produce β-, γ-, and δ-lactams with high enantioselectivity and site-selectivity. nih.govthieme.denih.gov This biocatalytic approach avoids the need for pre-functionalized substrates and often proceeds under mild conditions. nih.gov

The table below summarizes some of the key methodologies developed for the synthesis of spiro-lactams.

Synthetic Method Description Key Features Relevant Analogs
Staudinger Cycloaddition [2+2] cycloaddition of a ketene and an imine. organic-chemistry.orgwikipedia.orgVersatile for β-lactam formation; stereoselectivity can be controlled. organic-chemistry.orgnih.govSpirooxindolo-β-lactams, Spiro-β-lactam-pyrroloquinolines. nih.govacs.org
Ugi Multicomponent Reaction One-pot reaction of an amine, carbonyl, carboxylic acid, and isocyanide. orgsyn.orgHigh efficiency and diversity; subsequent cyclization yields spiro-lactams. sciforum.netnih.govSpiro-annelated γ-lactams, Pyrrolopiperazine-2,6-diones. sciforum.netacs.org
Enzymatic C-H Amidation Enzyme-catalyzed intramolecular insertion of a nitrene into a C-H bond. nih.govHigh enantioselectivity and site-selectivity; mild reaction conditions. thieme.denih.govChiral β-, γ-, and δ-lactams. nih.gov
Cyclization/Annulation Intramolecular ring-closing reactions, such as Dieckmann condensation or Michael addition.Forms carbocyclic or heterocyclic rings onto a pre-existing core.Spiro-cephalosporins.

Targeted Synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione

The structure of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione comprises a piperidinone (a δ-lactam) ring fused at the C4 position to a cyclohexanone (B45756) ring. The nitrogen of the lactam is substituted with a methyl group. The synthesis of this specific target requires a strategy that can efficiently construct this spirocyclic dione framework.

Precursor Design and Selection

The logical design of precursors is critical for the successful synthesis of the target molecule. Based on related syntheses, a plausible retrosynthetic analysis would disconnect the molecule into more readily available starting materials.

A key precursor for the piperidinone portion of the molecule is a derivative of 4-piperidone . To facilitate reactions at other positions without interference from the ketone, it is often protected. A common protecting group is ethylene (B1197577) glycol, which forms a ketal, leading to the precursor 1,4-Dioxa-8-azaspiro[4.5]decane . The nitrogen of this precursor can then be methylated to introduce the N-methyl group required in the final product.

For the cyclohexanone portion, a common strategy to form a six-membered ring is through a Dieckmann condensation or a related annulation reaction. This would typically involve a precursor with two ester groups that can cyclize. Therefore, a suitable precursor attached to the piperidine (B6355638) nitrogen would be a dialkyl ester of a six-carbon dicarboxylic acid, such as diethyl adipate.

An alternative approach for the dione part of the structure, particularly for spiro-diones like hydantoins, involves the use of simple building blocks. For instance, the synthesis of the related 8-azaspiro[4.5]decane-7,9-dione has been achieved from 1,1-cyclopentanedicarboxylic acid and urea . google.com Similarly, the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione utilizes diethyl oxalate (B1200264) , urea , and ammonium (B1175870) carbonate . google.com These examples suggest that for the cyclohexanone part of the target molecule, a precursor like cyclohexanone-4-carboxylic acid or its derivatives could be employed in a condensation reaction.

The table below outlines potential precursors for the synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione.

Precursor Role in Synthesis Rationale
N-Methyl-4-piperidone Forms the methylated piperidinone core.Direct precursor to the lactam portion of the spirocycle.
1,4-Dioxa-8-azaspiro[4.5]decane Protected form of 4-piperidone.Allows for selective modification at other positions.
Diethyl Adipate Precursor for the cyclohexanone ring via Dieckmann condensation.Provides the carbon backbone for the six-membered ring.
Cyclohexanone-4-carboxylic acid Potential precursor for the cyclohexanone ring.Can be attached to the piperidine nitrogen and then cyclized.
1,1-Cyclopentanedicarboxylic acid Precursor for the spiro-dione structure in analogs. google.comDemonstrates the use of dicarboxylic acids in forming spiro-diones. google.com

Key Synthetic Steps and Reaction Conditions

The key step in forming the spirocyclic system is the annulation reaction that creates the second ring onto the first. A likely strategy would involve an intramolecular cyclization.

One of the most powerful methods for forming a new ring onto an existing one is intramolecular cyclization . For instance, an N-acylated piperidone derivative can undergo cyclization to form the adjacent carbocyclic ring. A classic example is the Dieckmann condensation , where a diester cyclizes in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a ketone.

Alternatively, an intramolecular Michael addition can be employed. In this scenario, a piperidone derivative containing an α,β-unsaturated ester or ketone moiety can cyclize to form the six-membered ring.

Oxidative cyclization is another method that can be used to form the azaspiro framework. syr.edu This involves the oxidation of a suitable precursor that leads to the formation of the spirocyclic structure.

Throughout the synthesis, various functional group transformations are necessary. These include the protection and deprotection of carbonyl groups, methylation of the lactam nitrogen, and the conversion of functional groups to facilitate cyclization.

The carbonyl groups are highly reactive and can undergo nucleophilic addition with reagents like amines and alcohols. They can also participate in condensation reactions with other carbonyl compounds or amines to form more complex structures. The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Derivatization of the initial spirocyclic scaffold can be achieved through various reactions. For example, the ketone group at the 8-position can be converted to other functionalities. The hydrogen atoms on the carbon atoms adjacent to the carbonyl groups (α-carbons) are acidic and can be removed by a base, allowing for alkylation or other reactions at these positions.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like azaspiro[4.5]decane-1,8-dione analogs from simple starting materials in a single step. nih.gov These reactions offer significant advantages in terms of atom economy, step efficiency, and the ability to generate diverse molecular libraries. nih.gove-bookshelf.de

A notable MCR strategy involves the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. nih.gov For instance, the reaction between isatin (B1672199) derivatives, α-amino acids, and (E)-2-aryl-1-nitroethenes under microwave irradiation provides a chemo- and regio-selective route to spiro[pyrrolidine-2,3′-oxindoles]. nih.gov This method has been shown to produce a variety of derivatives with good yields. nih.gov Similarly, a three-component reaction of 2H-chromene-3-carbaldehyde, isatin, and secondary amino acids like L-proline or pipecolinic acid in ethanol (B145695) can yield spirooxindole pyrrolidine (B122466)/piperidine fused chromene aldehyde derivatives. rsc.org

Another approach utilizes an acetic acid-promoted three-component reaction involving 3-alkylidene-2-oxindoles, aldehydes, and pyrrolidine to produce spiroindole derivatives with good yields and diastereoselectivity. rsc.org The mechanism for this transformation involves the generation of an azomethine ylide intermediate followed by a 1,3-dipolar cycloaddition. rsc.org Furthermore, a five-component reaction for constructing spiro-pyrrolidine frameworks has been shown to be accelerated in microdroplets and thin films, highlighting the role of reaction conditions in MCRs. rsc.org

The synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles has been achieved through a catalyst-free three-component reaction involving the in situ generated dipoles of isocyanide–acetylenic ester adducts and 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivatives. researchgate.net This method is noted for its broad substrate scope and high yields. researchgate.net

A one-pot, three-component synthesis of spiro pyrrolidinones can be achieved via a 1,3-dipolar cycloaddition. researchgate.net The reaction of chalcones with guanidine (B92328) in the presence of hydrogen peroxide is one such example. researchgate.net

ReactantsProduct TypeKey Features
Isatin derivatives, α-amino acids, (E)-2-aryl-1-nitroethenesSpiro[pyrrolidine-2,3′-oxindoles]Microwave-assisted, chemo/regio-selective nih.gov
3-Alkylidene-2-oxindoles, aldehydes, pyrrolidineSpiroindole derivativesAcetic acid-promoted, good diastereoselectivity rsc.org
Isocyanide, acetylenic ester, 3-alkyl-4-arylidene-isoxazol-5(4H)-one1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trieneCatalyst-free, high yields researchgate.net
Chalcones, guanidine, hydrogen peroxideSpiro pyrrolidinonesOne-pot synthesis researchgate.net

Stereoselective Synthesis and Chiral Induction in Azaspiro[4.5]decane-1,8-dione Analogues

The development of stereoselective methods for the synthesis of azaspiro[4.5]decane-1,8-dione analogues is of paramount importance due to the often stereospecific nature of their biological activity. nih.gov Asymmetric synthesis aims to control the formation of stereocenters, leading to enantiomerically enriched or pure products. acs.orgrsc.org

One successful strategy is the "clip-cycle" approach, which provides a programmable and catalytic method for the asymmetric synthesis of pyrrolidines and spiropyrrolidines in high enantiopurity. acs.org This modular two-step process utilizes readily available N-protected amines and acrylates. acs.org The use of chiral catalysts is central to achieving high enantiomeric excesses. acs.org

The asymmetric synthesis of spiro pyrrolines from isocyanoacetates and nitaconimides has been accomplished using a squaramide catalyst derived from dihydroquinine, affording the products with good diastereo- and enantioselectivity. rsc.org Similarly, chiral N,N′-dioxide–nickel(II) complexes have been employed to catalyze the asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles, yielding optically active 3,2′-pyrrolinyl spirooxindoles with high yields and excellent diastereo- and enantioselectivities. nih.gov

Isomerization of bicyclic lactams using aluminum trichloride (B1173362) in 1,2-dichloroethane (B1671644) has been shown to produce spiro lactams with high yield and diastereoselectivity greater than 3:1. rsc.org The stereochemical outcome, whether retention or inversion of configuration at the spiro carbon, was determined by X-ray crystallography and found to be dependent on the specific substrate. rsc.org

The synthesis of chiral spiro-aziridine oxindoles with excellent selectivity has been achieved through the aza-Corey−Chaykovsky reaction of isatin-derived N-tert-butanesulfinyl ketimines with sulfur ylides. mdpi.com

MethodCatalyst/ReagentProduct TypeStereoselectivity
"Clip-cycle" synthesisChiral catalysts (e.g., (R)-TiPSY)2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidinesHigh enantiomeric excesses acs.org
Michael additionSquaramide derived from dihydroquinineSpiro pyrrolinesGood diastereo- and enantioselectivity rsc.org
Conjugate addition/Schmidt-type rearrangementChiral N,N′-dioxide–nickel(II) complex3,2′-Pyrrolinyl spirooxindolesUp to 98% ee, >19:1 dr nih.gov
Isomerization of bicyclic lactamsAluminum trichlorideSpiro 2-pyrrolidin-5-ones and 2-piperidin-6-ones>3:1 diastereoselectivity rsc.org
Aza-Corey−Chaykovsky reactionSulfur ylidesChiral spiro-aziridine oxindolesdr ≥ 98:2 mdpi.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of 2-azaspiro[4.5]decane-1,8-dione and its analogues. Key parameters that are often investigated include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of spiro[pyrrolidine-2,3′-oxindoles] via a nih.govacs.org dipolar cycloaddition, a study comparing conventional heating with microwave irradiation found that microwave-assisted synthesis in water significantly improved the reaction. nih.gov While conventional heating at temperatures from room temperature to 100°C for 120-240 minutes gave a maximum yield of 65%, microwave irradiation could enhance the process. nih.gov

The synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been optimized by adjusting the molar ratios of the reactants. google.com It was found that increasing the amounts of urea, sodium, ammonium carbonate, hydrochloric acid, 2-(ethylamino)acetaldehyde, and potassium ferricyanide (B76249) relative to diethyl oxalate led to a more complete reaction, thereby improving both the purity and yield of the final product. google.com

Solvent choice can have a profound impact on reaction outcomes. For the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles, refluxing in toluene (B28343) was found to be effective. researchgate.net In the synthesis of spiro[indole-3,2′-pyrrolidines], DMSO was shown to provide the best exo-regioselectivity compared to ethanol. researchgate.net The use of non-polar solvents like toluene can aid in the azeotropic removal of water, which can be beneficial in reactions such as the ketalization of glycerol (B35011) with triacetoneamine to form a spirocyclic ketal. Conversely, polar aprotic solvents like DMF can increase the solubility of certain reactants but may hinder catalyst activity.

The synthesis of spiro[pyrrolidine-3, 3´-oxindole] derivatives often involves carrying out reactions in flame-dried tubes with magnetic stirring, indicating the importance of anhydrous conditions for these transformations. nih.gov

ReactionParameter OptimizedOptimal ConditionOutcome
Synthesis of spiro[pyrrolidine-2,3′-oxindoles]Heating methodMicrowave irradiation in waterImproved reaction efficiency over conventional heating nih.gov
Synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneMolar ratios of reactantsIncreased molar ratios of reagents relative to diethyl oxalateImproved purity and yield google.com
Synthesis of spiro[indole-3,2′-pyrrolidines]SolventDMSOBest exo-regioselectivity researchgate.net
Ketalization of glycerol with triacetoneamineSolventTolueneAzeotropic removal of water

Analytical Techniques for Structural Elucidation

The characterization and structural elucidation of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione and its analogues rely on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the synthesized compounds.

Spectroscopic methods are indispensable for the initial characterization of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework of the molecule. rsc.orgacs.orgmdpi.com Techniques such as DEPT, COSY, and NOESY provide further details on proton-proton and proton-carbon correlations, which are crucial for assigning the relative stereochemistry of the spirocyclic system. rsc.org For instance, in the characterization of spiro[indole-3,2′-pyrrolidines], NMR coupling constants were used to differentiate between exo and endo isomers. researchgate.net

Infrared (IR) spectroscopy is used to identify the presence of key functional groups. mdpi.com For example, in 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol derivatives, the C=N stretching of the isoxazole (B147169) ring was observed in the range of 1612-1643 cm⁻¹, and the C-N stretching appeared between 1250-1265 cm⁻¹. semanticscholar.org

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. nist.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula. nih.govrsc.org Mass spectrometry has also been instrumental in elucidating reaction mechanisms by capturing key intermediates, as demonstrated in the study of a five-component spiro-pyrrolidine construction. rsc.org

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry. nih.govrsc.org This technique has been crucial in unequivocally establishing the stereochemical arrangement of groups around the pyrrolidine ring in spiro[pyrrolidine-2,3′-oxindoles]. nih.gov For example, the structure of a cycloadduct was determined by X-ray diffraction, which confirmed the stereochemistry of the synthesized spiro[pyrrolidine-2,3′-oxindole] analogue. nih.gov

In the study of the isomerization of bicyclic lactams to spiro lactams, X-ray crystallography was used to determine the structures of the products, revealing whether the reaction proceeded with retention or inversion of configuration at the spiro carbon. rsc.org The crystal structures of novel oxaspirocyclic compounds have also been determined, revealing details about intramolecular and intermolecular hydrogen bonds and π-π stacking interactions. mdpi.com Furthermore, X-ray diffraction analysis of a pyrrole-fused dicorannulene provided unambiguous structural determination, including bond lengths and angles. acs.org

TechniqueInformation Provided
¹H and ¹³C NMRCarbon-hydrogen framework, connectivity, relative stereochemistry rsc.orgacs.orgmdpi.com
IR SpectroscopyPresence of functional groups mdpi.comsemanticscholar.org
Mass Spectrometry (MS, HRMS)Molecular weight, molecular formula, fragmentation patterns nih.govrsc.orgrsc.orgnist.gov
Single-Crystal X-ray DiffractionAbsolute three-dimensional structure, stereochemistry, bond lengths and angles nih.govrsc.orgrsc.orgmdpi.comacs.org

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The protons of the cyclohexane (B81311) and pyrrolidine (B122466) rings would appear as a series of multiplets in the aliphatic region of the spectrum. The exact chemical shifts and coupling patterns would depend on the specific stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum would be characterized by two signals for the carbonyl carbons in the downfield region. The spiro-carbon would appear as a quaternary signal. The N-methyl carbon would have a distinct chemical shift, and the remaining methylene (B1212753) carbons of the two rings would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1680-1750 cm⁻¹. The C-N stretching vibration of the succinimide (B58015) ring would also be observable. The absence of an N-H stretching band (around 3200-3400 cm⁻¹) would confirm the N-methylation.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for determining the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular formula, C₁₀H₁₅NO₂ (181.23 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO or ethylene (B1197577) from the ring systems, providing further structural information. For instance, a related compound, 2-azaspiro[4.5]decan-3-one, shows a prominent molecular ion peak in its mass spectrum. nih.gov

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in organic solvents
XLogP3 Predicted value for related structures suggests moderate lipophilicity

This table contains predicted properties based on the chemical structure and data from similar compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule at the electronic level. nih.gov For a molecule like 2-Methyl-2-azaspiro[4.5]decane-1,8-dione, these methods can elucidate its most stable three-dimensional structure, geometric parameters (bond lengths and angles), and electronic properties.

A systematic conformational search would identify various low-energy structures. The relative energies of these conformers can then be calculated with high accuracy to determine the global minimum energy structure, which is the most populated and thermodynamically stable conformation at equilibrium. For instance, calculations on similar spiro[4.5]decane systems have identified multiple stable conformers, analyzing the specific orientation of substituents and ring puckering. Although specific experimental data for the title compound is not publicly available, theoretical calculations provide a powerful predictive tool.

Table 1: Hypothetical DFT Calculation Results for Conformers of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione This table is illustrative and based on typical results for similar molecules.

Conformer IDCyclohexane (B81311) Ring ConformationLactam Ring PuckeringRelative Energy (kcal/mol)Dipole Moment (Debye)
A ChairEnvelope0.002.15
B ChairTwisted0.852.31
C Twist-BoatEnvelope4.722.88
D BoatTwisted5.913.05

These calculations would also yield optimized geometrical parameters, such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography if it becomes available.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe a static molecular state, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and interacts with its environment. nih.gov

A typical MD simulation would involve placing the lowest-energy conformer of the molecule in a simulated box of solvent, usually water, to mimic physiological conditions. Using a force field like CHARMM or AMBER, the system's trajectory is calculated over a period, often nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time, one can assess the stability of the initial conformation. nih.gov Significant fluctuations might indicate transitions to other low-energy conformations.

Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom indicates which parts of the molecule are more rigid or flexible. One would expect the spiro center to be highly rigid, while the rings may exhibit greater flexibility.

Solvent Interactions: Simulations can map the hydration shell around the molecule, showing how water molecules interact with the polar carbonyl groups, which is crucial for understanding solubility and bioavailability.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the chemical reactivity of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione by analyzing its electronic structure. The molecule contains two key functional groups: a ketone and a lactam (a cyclic amide).

Electrophilic and Nucleophilic Sites: An analysis of the electrostatic potential (ESP) map would visualize the electron distribution. The oxygen atoms of the two carbonyl groups are electronegative, creating regions of negative potential and acting as hydrogen bond acceptors. Conversely, the carbonyl carbon atoms are electrophilic and represent likely sites for nucleophilic attack.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is likely centered on the carbonyl carbons, indicating their susceptibility to nucleophiles. The HOMO location would indicate the most probable sites for oxidation.

Acidity of Alpha-Protons: The protons on the carbon atoms adjacent to the carbonyl groups (alpha-carbons) are acidic. Computational models can predict their pKa values, indicating the ease with which the molecule can be deprotonated to form an enolate, a key intermediate in many carbon-carbon bond-forming reactions.

Ligand Design and Virtual Screening Methodologies

The rigid, three-dimensional structure of spirocyclic compounds makes them highly attractive scaffolds in drug discovery. bldpharm.com The computationally determined 3D structure of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione can serve as a starting point for ligand-based drug design.

The process typically involves these steps:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For this molecule, a pharmacophore model would include hydrogen bond acceptors (the two carbonyl oxygens), a hydrophobic feature (the aliphatic rings), and potentially a positive ionic feature if the tertiary amine were protonated. nih.gov

Virtual Screening: This pharmacophore model is then used as a 3D query to search large chemical databases (like ChEMBL, ZINC, or Maybridge) for other molecules that possess the same features in a similar spatial arrangement. youtube.com This process can rapidly identify a diverse set of compounds that are likely to have a similar biological activity profile.

Molecular Docking: The "hit" compounds from virtual screening are then docked into the binding site of a specific protein target. This step computationally predicts the binding pose and affinity of the potential ligand, helping to prioritize which compounds should be synthesized and tested experimentally.

The spiro[4.5]decane framework provides a rigid core that properly orients the functional groups for optimal interaction with a biological target, potentially leading to higher potency and selectivity compared to more flexible, linear molecules. bldpharm.com

Structure Activity Relationship Sar Studies of Azaspiro 4.5 Decane 1,8 Dione Derivatives

Impact of Substituent Modifications on Molecular Interactions

The introduction and modification of substituents on the azaspiro[4.5]decane-1,8-dione core have a profound effect on the resulting molecule's interactions with its biological targets. Research has demonstrated that even minor changes can lead to significant shifts in potency and selectivity.

For instance, in a series of 1-oxa-8-azaspiro[4.5]decanes, systematic modifications of the core structure led to compounds with preferential affinity for M1 muscarinic receptors over M2 receptors. nih.gov The introduction of an ethyl group at the 2-position or a methylene (B1212753) group at the 3-position resulted in compounds with potent antiamnesic activity and a better separation from cholinergic side effects. nih.gov This highlights the critical role of substituents in fine-tuning the pharmacological profile.

In the case of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as novel δ-opioid receptor (DOR) agonists, the nature of the substituent on the triazaspirodecane ring system was crucial for potency and selectivity. nih.gov These findings underscore the importance of substituent effects in directing the molecular interactions of spirocyclic compounds.

The table below summarizes the impact of various substituents on the activity of azaspiro[4.5]decane derivatives based on available research.

Core Scaffold Substituent Modification Impact on Molecular Interaction/Activity
1-Oxa-8-azaspiro[4.5]decane2-ethyl or 3-methylene groupPreferential affinity for M1 over M2 muscarinic receptors; potent antiamnesic activity. nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dioneVaried substituentsNovel DOR-selective agonists with low β-arrestin 2 recruitment efficacy. nih.gov

Conformational Analysis and its Influence on Interaction Profiles

The three-dimensional arrangement of a molecule, or its conformation, is a key determinant of its biological activity. For spirocyclic systems like 2-azaspiro[4.5]decane-1,8-dione, the fixed orientation of the two rings imposes significant conformational constraints that can be advantageous for receptor binding.

X-ray crystallography and computational modeling are powerful tools for studying the conformation of these molecules. For example, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S by X-ray analysis, which was the same as that of the natural agonist muscarone. nih.gov This specific stereochemistry was found to be crucial for its M1 agonist activity. nih.gov

In another study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mitochondrial permeability transition pore (mPTP) inhibitors, modeling studies were instrumental in understanding the structure-activity relationship. researchgate.net These studies revealed a binding site for the molecules at the interface between the c-ring and subunit a of ATP synthase, providing a structural basis for their inhibitory activity. researchgate.net

Role of Spiro Architecture in Molecular Recognition

The spirocyclic architecture itself plays a fundamental role in how these molecules are recognized by their biological targets. The spiro atom, being a quaternary carbon, creates a unique three-dimensional scaffold that is distinct from simple fused or bridged ring systems. This defined spatial arrangement of the rings can lead to enhanced binding affinity and selectivity.

The spiro center in azaspiro[4.5]decane derivatives positions the functional groups in specific orientations, which can facilitate multiple points of interaction with a receptor. This can lead to a more stable drug-receptor complex. For example, in the development of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as myelostimulators, the spirocyclic structure was intentionally designed to combine two pharmacophores—hydantoin and N-alkoxyalkylpiperidine—in a specific spatial arrangement to enhance the desired biological response. researchgate.net

Furthermore, the spirocyclic nature of these compounds can contribute to favorable physicochemical properties, such as increased metabolic stability and improved cell permeability, which are important for drug development. The rigid spirocyclic core can shield the molecule from metabolic enzymes, prolonging its duration of action.

Comparative SAR with Related Spirocyclic Systems

To better understand the unique contributions of the azaspiro[4.5]decane-1,8-dione scaffold, it is informative to compare its SAR with that of related spirocyclic systems.

For example, a study on 1,3,8-triazaspiro[4.5]decane-2,4-diones as DOR agonists noted that these compounds were related to 1,3,8-triazaspiro[4.5]decane-4-one analogs, which had been reported as weakly selective norepinephrine (B1679862) reuptake (NOR) agonists with moderate affinity at other opioid receptors. nih.gov This comparison highlights how a seemingly small change, such as the addition of a carbonyl group to form the dione (B5365651), can dramatically shift the selectivity profile of the molecule.

Similarly, research on 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands can be compared to other spirocyclic systems targeting the same receptor. nih.gov These comparative studies help to delineate the specific structural features of the azaspiro[4.5]decane ring system that are critical for achieving high affinity and selectivity for a particular biological target.

The table below provides a comparative overview of different spirocyclic systems and their observed biological activities.

Spirocyclic System Primary Biological Target/Activity Key SAR Observations
1-Oxa-8-azaspiro[4.5]decanesMuscarinic M1 AgonistsSubstitutions at positions 2 and 3 are critical for M1 selectivity and agonist activity. nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dionesδ-Opioid Receptor AgonistsThe dione functionality and specific substitutions are key for DOR selectivity. nih.gov
1,3,8-Triazaspiro[4.5]decane-4-onesNorepinephrine Reuptake InhibitorsShowed weak selectivity for NOR, highlighting the importance of the dione for DOR activity. nih.gov
1,4,8-Triazaspiro[4.5]decan-2-onesmPTP InhibitorsThe specific triaza-spirodecanone framework is crucial for binding to ATP synthase. researchgate.net

Mechanistic Studies of Molecular Interactions

In Vitro Studies on Biological Target Engagement

In vitro studies have been instrumental in identifying the primary biological target of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione. Research has consistently shown that this compound is a potent antagonist of the CCR2 receptor. medchemexpress.comselleckchem.com

One of the key functions of the CCR2 receptor is to mediate the migration of monocytes in response to its ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). nih.gov In vitro assays using Boyden chambers have demonstrated that RS-102895 effectively inhibits monocyte migration towards a CCL2 gradient in a dose-dependent manner. nih.gov Notably, concentrations as low as 20 ng/ml have been shown to significantly inhibit this migration. nih.gov

The inhibitory concentration (IC₅₀) of RS-102895 for the human recombinant CCR2b receptor has been determined to be 360 nM. medchemexpress.comselleckchem.comrndsystems.com This indicates a high level of potency in blocking the receptor's function. Furthermore, studies have highlighted the selectivity of this compound, as it shows no significant effect on the related CCR1 receptor. medchemexpress.comrndsystems.com

ParameterValueTargetAssay
IC₅₀ 360 nMHuman recombinant CCR2bReceptor Binding Assay
IC₅₀ 17.8 µMHuman recombinant CCR1Receptor Binding Assay
Significant Inhibition 20 ng/mlMonocyte MigrationBoyden Chamber Assay

Enzyme Interaction Mechanisms

While the primary focus of research on 2-Methyl-2-azaspiro[4.5]decane-1,8-dione has been its interaction with the CCR2 receptor, some studies have explored its effects on other molecular targets, including certain enzymes and other receptors. It is important to note that detailed mechanistic studies on its interaction with enzymes are not as extensively documented as its CCR2 antagonism.

Investigations have revealed that RS-102895 can inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor, with IC₅₀ values of 130 nM, 320 nM, and 470 nM, respectively. medchemexpress.com This suggests that the compound may have off-target activities, although the physiological relevance of these interactions requires further investigation. The compound shows no inhibitory effect on the CCR1 receptor, underscoring its selectivity for CCR2 over this closely related chemokine receptor. medchemexpress.comrndsystems.com

TargetIC₅₀Species
Human α1a adrenergic receptor 130 nMHuman
Human α1d adrenergic receptor 320 nMHuman
Rat brain cortex 5-HT1a receptor 470 nMRat
Human CCR1 receptor No effect / 17.8 µMHuman

Receptor Binding and Ligand-Receptor Dynamics

The therapeutic effects of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione are primarily attributed to its direct interaction with the CCR2 receptor. Studies have shown that it binds with high affinity and specificity to the β subunit of the CCR2 receptor. nih.gov This binding event is critical as it results in the potent inhibition of CCR2 signaling. nih.gov

The interaction of RS-102895 with the CCR2 receptor has been further characterized by its ability to block the effects of CCL2. It effectively blocks MCP-1-stimulated calcium influx and chemotaxis with IC₅₀ values of 32 nM and 1.7 µM, respectively. rndsystems.comxcessbio.com This demonstrates its capacity to interfere with the downstream signaling events triggered by the natural ligand.

Furthermore, research has explored the binding of RS-102895 to different forms of the MCP-1 receptor. It has been shown to suppress both wild-type and D284N mutant MCP-1 receptors with similar IC₅₀ values of 550 nM and 568 nM, respectively. medchemexpress.com However, its potency is reduced against the D284A mutant (IC₅₀ of 1892 nM), and it has no effect on E291A, E291Q, D284A/E291A, or D284N/E291Q mutants, suggesting that specific amino acid residues are crucial for its binding and inhibitory activity. medchemexpress.com

ActivityIC₅₀
MCP-1-stimulated calcium influx 32 nM
MCP-1-stimulated chemotaxis 1.7 µM
Wild-type MCP-1 receptor suppression 550 nM
D284N mutant MCP-1 receptor suppression 568 nM
D284A mutant MCP-1 receptor suppression 1892 nM

Investigation of Cellular Pathway Modulation: Non-Clinical Mechanistic Focus

The binding of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione to the CCR2 receptor initiates a cascade of intracellular events, leading to the modulation of various cellular pathways. As a G protein-coupled receptor (GPCR) antagonist, its primary mechanism involves blocking the signaling pathways normally activated by CCL2. nih.gov

Upon ligand binding, CCR2 typically activates downstream signaling pathways such as PI3K/Akt, JAK/STAT, and P38/MAPK. nih.gov By inhibiting the initial receptor activation, RS-102895 effectively prevents the initiation of these cascades. This has significant implications for cellular processes regulated by these pathways, including cell survival, proliferation, cytokine production, and migration. nih.gov

A key downstream effect of CCR2 inhibition by RS-102895 is the modulation of the NF-κB pathway. In a hypertensive rat model, treatment with RS-102895 was shown to decrease renal cortical NF-κB mRNA expression and activity. ahajournals.org This is a critical finding, as NF-κB is a pivotal transcription factor in inflammatory responses. Additionally, the compound has been observed to abrogate the increased levels of TGF-β1 in mesangial cells treated with MCP-1 and to block the expression of fibronectin and type IV collagen in high glucose-stimulated mesangial cells, suggesting its role in mitigating fibrotic processes. medchemexpress.com

Pathway/ProcessEffect of RS-102895
CCL2/CCR2 Axis Inhibition
PI3K/Akt Pathway Downregulation (indirect)
JAK/STAT Pathway Downregulation (indirect)
P38/MAPK Pathway Downregulation (indirect)
NF-κB Expression Decreased
TGF-β1 Levels Abrogated increase
Fibronectin & Type IV Collagen Expression Blocked increase

Advanced Applications and Future Research Directions

2-Methyl-2-azaspiro[4.5]decane-1,8-dione as a Synthetic Building Block

The chemical architecture of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione, featuring a unique spirocyclic framework integrating a nitrogen atom and two reactive carbonyl groups, establishes it as a valuable synthetic intermediate. smolecule.comsmolecule.com Its molecular formula is C₁₀H₁₅NO₂. smolecule.comabovchem.com The reactivity of this compound is primarily centered around its ketone functionalities, which are susceptible to a variety of chemical transformations.

The carbonyl groups can readily undergo nucleophilic addition reactions with reagents such as amines and alcohols. smolecule.com Furthermore, they can be reduced to the corresponding alcohols using standard reducing agents like lithium aluminum hydride. smolecule.com These reactive sites also allow for condensation reactions with other carbonyl-containing molecules or amines, enabling the construction of more elaborate and complex chemical structures. smolecule.com

This versatility makes 2-Methyl-2-azaspiro[4.5]decane-1,8-dione and its parent scaffold, 2-azaspiro[4.5]decane, key starting materials for producing a range of derivatives. researchgate.net Its utility is demonstrated in the synthesis of various biologically active compounds, where the core spirocyclic structure is strategically modified to interact with specific biological targets. The ability to functionalize the dione (B5365651) positions allows for fine-tuning of the molecule's properties, making it an essential building block in medicinal chemistry for developing new therapeutic agents. smolecule.com For instance, methods have been developed to transform anilines into 1-azaspiro[4.5]decanes through processes like oxidative dearomatization and palladium-catalyzed cycloaddition, showcasing the adaptability of this scaffold. researchgate.net

Scaffold Diversity and Analogue Library Synthesis

The concept of scaffold diversity is fundamental in modern drug discovery, aiming to create collections of compounds with varied three-dimensional structures to explore a wider chemical space and increase the probability of identifying novel bioactive agents. nih.gov The azaspiro[4.5]decane dione framework is an excellent starting point for generating such diversity.

A powerful strategy for creating extensive compound libraries is "diversity by divergence," where a single precursor is systematically elaborated into numerous distinct products. nih.gov For example, a 162-member library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes was successfully synthesized from one precursor. nih.gov This was achieved by introducing diversity at multiple stages: separating diastereomers, using different reagents to create various scaffolds from each diastereomer, and then applying several methods of nitrogen diversification. nih.gov

This approach is highly applicable to 2-Methyl-2-azaspiro[4.5]decane-1,8-dione. The core structure can be systematically modified to generate a library of analogues. For instance, different substituents can be introduced on the nitrogen atom or at positions on the carbocyclic ring. The dione functional groups also provide handles for a wide range of chemical modifications. This systematic derivatization has been successfully applied to related azaspiro[4.5]decane systems to produce libraries of compounds for screening purposes, such as anticonvulsants and potential anticancer agents. researchgate.netnih.gov One-pot synthesis methods, such as the Ugi four-component condensation followed by iodocyclization, have been developed to efficiently construct libraries of highly functionalized azaspiro[4.5]trienones, which can be further modified. nih.gov

Table 1: Examples of Synthesized Azaspiro[4.5]decane Derivatives

Base Scaffold Derivative Class Synthetic Approach Application/Target Reference
2-Azaspiro[4.5]decane-1,3-dione N-phenylamino derivatives One-pot cyclization Anticonvulsant activity researchgate.net
1,3,8-Triazaspiro[4.5]decane-2,4-dione Varied N-substituents High-throughput screening of library δ opioid receptor agonists nih.gov
1-Thia-4,8-diazaspiro[4.5]decan-3-one (Quinolin-4-yl)amino derivatives One-pot reaction with thioglycolic acid Dual EGFR/BRAFV600E inhibitors nih.gov
1-Oxa-7-azaspiro[4.5]decane N-diversified propanes and butanes Multi-stage divergence strategy General library for screening nih.gov

Integration of Computational and Experimental Approaches in Design

The development of novel compounds based on the 2-azaspiro[4.5]decane-1,8-dione scaffold is increasingly benefiting from the integration of computational and experimental techniques. This synergy accelerates the design-make-test-analyze cycle, leading to more efficient identification of promising drug candidates.

Computational tools play a crucial role in the initial design phase. For instance, in the discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor agonists, molecular docking and molecular dynamics simulations were employed to predict how these novel compounds would bind to their target receptor. nih.gov Software like LigPrep was used to generate various possible conformations of the molecules for docking studies, while SiteMap helped in identifying the binding site. nih.gov Such computational predictions help in prioritizing which compounds to synthesize, saving time and resources.

Furthermore, Density Functional Theory (DFT) calculations have been used to elucidate the stereochemistry and interpret NMR data for related N-1 monosubstituted spiro carbocyclic hydantoins, providing a deeper understanding of their three-dimensional structure. mdpi.com This information is vital for understanding structure-activity relationships (SAR).

The computational predictions are then validated through experimental synthesis and biological testing. The insights gained from these experiments, in turn, feed back into the computational models, refining them for greater predictive accuracy in subsequent rounds of design. This iterative process of combining computational modeling with practical laboratory work is a powerful strategy for optimizing the properties of new azaspiro[4.5]decane dione derivatives.

Emerging Research Areas for Spirocyclic Azaspiro[4.5]decane Diones

The unique structural and chemical properties of spirocyclic azaspiro[4.5]decane diones have positioned them at the forefront of several emerging research areas in medicinal chemistry and pharmacology.

One of the most explored applications is in the field of neurological disorders . Derivatives of this scaffold have shown significant potential as anticonvulsant agents, with ongoing research focused on optimizing their efficacy and understanding their mechanism of action. smolecule.comresearchgate.net

Another promising area is in oncology . Certain derivatives, such as 1-thia-4-azaspiro[4.5]decan-3-ones, have been identified as dual inhibitors of EGFR (epidermal growth factor receptor) and BRAFV600E, two important targets in cancer therapy. nih.gov Additionally, radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives are being investigated as ligands for the sigma-1 (σ₁) receptor, which is often overexpressed in tumors, making them potential agents for positron emission tomography (PET) imaging of cancers. nih.govfigshare.com

Research into opioid receptor modulation has also identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the δ opioid receptor, which could lead to new types of analgesics. nih.gov

The development of novel and efficient synthetic methodologies to construct these complex spirocyclic systems remains an active area of research. researchgate.netnih.gov These new methods facilitate access to a wider range of structurally diverse analogues for biological screening, further expanding the potential applications of this versatile chemical scaffold.

Table 2: Investigated Therapeutic Targets for Azaspiro[4.5]decane Dione Derivatives

Derivative Class Therapeutic Target Potential Application Reference
2-Azaspiro[4.5]decane-1,3-dione derivatives Ion channels/neurotransmitter systems Anticonvulsants (Epilepsy) researchgate.net
1,4-Dioxa-8-azaspiro[4.5]decane derivatives Sigma-1 (σ₁) receptor Tumor Imaging (PET) nih.govfigshare.com
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives δ opioid receptor Analgesics nih.gov
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives EGFR/BRAFV600E Anticancer agents nih.gov

Q & A

Q. What are the established synthetic routes for 2-Methyl-2-azaspiro[4.5]decane-1,8-dione, and how can intermediates be optimized?

The synthesis of this compound is inferred from structurally related spirocyclic lactams. A plausible route involves ring-closing strategies, such as cyclization of methyl-substituted azetidine precursors (e.g., tert-butyl esters) under acidic or thermal conditions . Key intermediates like benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 406220-14-2) suggest the use of carboxylate protection and deprotection steps . Optimization may focus on solvent selection (e.g., DMF or THF), catalyst efficiency (e.g., Pd/C for hydrogenolysis), and reaction time to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the spirocyclic structure and methyl group placement via characteristic splitting patterns and carbonyl resonances (δ ~170-180 ppm for lactam carbonyls) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H15_{15}NO2_2) and detects fragmentation pathways .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used for purity assessment, referencing impurity profiles of analogous azaspiro compounds (e.g., 8-Azaspiro[4.5]decane-7,9-dione) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield or purity during scale-up?

Common issues include byproduct formation (e.g., dimerization or oxidation). Strategies:

  • Byproduct Identification : Compare HPLC retention times and MS data with known impurities like 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione .
  • Process Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading). For example, reducing reaction temperature may suppress side reactions observed in related spirocyclic systems .
  • Purification : Employ flash chromatography or recrystallization with ethyl acetate/hexane mixtures to isolate the target compound .

Q. What pharmacological hypotheses exist for this compound, given structural analogs?

Derivatives of 2-azaspiro[4.5]decane-1,3-diones exhibit anticonvulsant activity via modulation of voltage-gated ion channels or GABAergic pathways . While direct data on 2-Methyl-2-azaspiro[4.5]decane-1,8-dione is limited, its lactam structure suggests potential as a scaffold for central nervous system (CNS) drug candidates. Researchers should evaluate in vitro neuroactivity assays (e.g., receptor binding or enzyme inhibition) and correlate results with computational docking studies .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., GABA transaminase) to predict binding affinities .
  • QSAR : Correlate substituent effects (e.g., methyl group position) with bioactivity using datasets from analogs like N-phenyl-2-azaspiro[4.5]decane-1,3-diones .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize metabolic stability .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions, while thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds .
  • Long-Term Stability : Store samples in amber vials at controlled temperatures (-20°C, 4°C, 25°C) and monitor purity monthly using validated HPLC methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.